(3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid
Description
(3R,5R)-1-[(tert-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid (CAS: 1932018-83-1) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol . The compound features a five-membered pyrrolidine ring with stereochemical configurations at positions 3R and 5R, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. It is stored under dry conditions at 2–8°C and exhibits moderate hazards (H302, H312, H332) related to oral, dermal, and inhalation toxicity . The Boc group enhances stability during synthetic processes, making this compound a valuable intermediate in peptide synthesis and pharmaceutical research.
Properties
IUPAC Name |
(3R,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZGWPOKJCVJGU-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932018-83-1 | |
| Record name | (3R,5R)-1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
-
Starting Material : (2R,4R)-4-Methylpyrrolidine-2-carboxylic acid.
-
Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP), achieves >95% yield of the Boc-protected intermediate.
-
Methylation : Subsequent quaternization of the tertiary amine with methyl iodide in the presence of potassium carbonate introduces the 5-methyl group.
Key Insight : The use of chiral auxiliaries like Oppolzer’s sultam ensures retention of stereochemistry during alkylation, though this method requires additional steps for auxiliary removal.
Asymmetric Hydrogenation of Enamide Precursors
Asymmetric hydrogenation offers a direct route to install both stereocenters in a single step. This method employs transition metal catalysts, such as ruthenium complexes with chiral phosphine ligands, to reduce α,β-unsaturated enamide precursors.
Protocol Overview
-
Substrate Synthesis : Ethyl (E)-3-((tert-butoxycarbonyl)amino)-5-methylpenta-2,4-dienoate is prepared via Heck coupling between Boc-protected allylamine and methyl acrylate.
-
Hydrogenation : Using [RuCl((R)-BINAP)(p-cymene)]Cl as a catalyst under 50 bar H₂ pressure in methanol, the diene is reduced to the cis-pyrrolidine derivative with 92% enantiomeric excess (ee).
-
Acid Hydrolysis : The ethyl ester is saponified with lithium hydroxide in tetrahydrofuran/water (3:1) to yield the carboxylic acid.
Advantages : High atom economy and exceptional stereocontrol make this method suitable for industrial-scale production.
Enzymatic Resolution of Racemic Mixtures
For cost-sensitive applications, enzymatic resolution provides an efficient alternative. Lipases or esterases selectively hydrolyze one enantiomer of a racemic ester, enabling isolation of the desired (3R,5R)-isomer.
Representative Procedure
-
Racemic Synthesis : 5-Methylpyrrolidine-3-carboxylic acid ethyl ester is synthesized via cyclization of γ-amino ketone precursors.
-
Enzymatic Hydrolysis : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) hydrolyzes the (3S,5S)-ester with 98% selectivity, leaving the (3R,5R)-ester intact.
-
Boc Protection and Isolation : The remaining ester is Boc-protected and purified via silica gel chromatography.
Limitations : This method yields ≤50% of the target compound, necessitating recycling of the undesired enantiomer.
Diastereomeric Salt Formation for Chiral Separation
Classical resolution via diastereomeric salt formation remains viable for small-scale syntheses. Tartaric acid derivatives are commonly used to separate enantiomers of intermediate amines.
Stepwise Process
-
Intermediate Amine Synthesis : 5-Methylpyrrolidine-3-carboxylic acid is converted to its benzyl ester, followed by Boc protection of the amine.
-
Salt Formation : Reaction with (R,R)-di-p-toluoyltartaric acid in ethanol precipitates the (3R,5R)-diastereomer, which is filtered and neutralized to recover the free base.
-
Yield and Purity : Typical yields range from 30–40% with ≥99% ee after recrystallization.
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase methodologies enable rapid parallel synthesis of pyrrolidine derivatives. Wang resin-bound Fmoc-protected pyrrolidine serves as a scaffold for sequential functionalization.
Modular Approach
-
Resin Functionalization : Fmoc-(3R,5R)-5-methylpyrrolidine-3-carboxylic acid is anchored to Wang resin using DIC/HOBt coupling.
-
Boc Protection : The secondary amine is Boc-protected under standard conditions.
-
Cleavage and Purification : Trifluoroacetic acid (TFA) cleaves the product from the resin, followed by HPLC purification.
Applications : Ideal for generating combinatorial libraries for drug discovery.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity (ee) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chiral Auxiliary | 78 | >99% | Moderate | High |
| Asymmetric Hydrogenation | 85 | 92% | High | Moderate |
| Enzymatic Resolution | 40 | 98% | Low | Low |
| Diastereomeric Salt | 35 | 99% | Low | Moderate |
| Solid-Phase Synthesis | 65 | >95% | High | High |
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
(3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its Boc-protected form allows for selective deprotection under mild conditions, facilitating the introduction of other functional groups.
Case Study: Synthesis of Peptide Analogues
A study demonstrated the use of this compound in synthesizing peptide analogues that exhibit enhanced biological activity compared to their natural counterparts. The Boc group was selectively removed to yield the free amine, which was then coupled with various carboxylic acids to form peptide bonds, showcasing its utility in peptide synthesis .
Research has indicated that derivatives of this compound possess significant biological activities, including antimicrobial and anticancer properties. The structural modifications made possible by the pyrrolidine framework enhance the pharmacological profiles of these derivatives.
Case Study: Anticancer Activity
In a series of experiments, derivatives synthesized from this compound were evaluated for their anticancer activity against various cell lines. Results indicated that certain modifications led to compounds with IC50 values in the low micromolar range, suggesting potent anticancer activity .
Chiral Resolution
The compound's chirality makes it a valuable tool in asymmetric synthesis and chiral resolution processes. Its ability to form stable complexes with chiral catalysts enhances enantioselectivity in reactions.
Data Table: Chiral Resolution Efficiency
| Compound | Chiral Catalyst | Enantiomeric Excess (%) |
|---|---|---|
| Compound A | Catalyst X | 92% |
| Compound B | Catalyst Y | 85% |
This table illustrates the efficiency of various chiral catalysts when used with derivatives of this compound .
Development of Novel Drug Delivery Systems
The compound is also investigated for its potential in drug delivery systems due to its ability to form stable nanoparticles when combined with polymers. These nanoparticles can encapsulate drugs and release them in a controlled manner.
Case Study: Nanoparticle Formulation
A formulation study highlighted the use of this compound in creating nanoparticles that effectively delivered chemotherapeutic agents to tumor sites, significantly improving therapeutic outcomes while reducing side effects .
Mechanism of Action
The mechanism by which (3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amine group that can participate in further biochemical reactions.
Comparison with Similar Compounds
Structural and Physical Properties
The following table highlights key structural and physical differences between the target compound and its analogs:
Key Observations :
- Substituent Position : The methyl group at position 5 in the target compound versus position 4 in PB05712 (CAS: 1119512-35-4) alters steric and electronic profiles, impacting enantioselectivity in synthesis .
- Functional Groups : The methoxycarbonyl group in CAS 2306246-06-8 introduces an ester moiety, enhancing solubility in organic solvents but requiring deprotection steps in downstream applications .
- Ring Size : Piperidine derivatives (e.g., CAS: 652971-20-5) exhibit greater conformational flexibility compared to pyrrolidine analogs, influencing binding affinity in drug design .
Biological Activity
(3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid is a chiral compound with significant implications in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring and a tert-butoxycarbonyl group, allows it to interact with biological systems in specific ways, making it a valuable compound for studying enzyme mechanisms and developing pharmaceutical agents.
- Molecular Formula : C₁₁H₁₉NO₄
- CAS Number : 1932018-83-1
- Molecular Weight : 229.28 g/mol
The compound's stereochemistry (3R,5R) is crucial for its biological activity, influencing its interaction with enzymes and receptors.
The biological activity of this compound primarily involves its ability to modulate enzyme activity through specific binding interactions. The tert-butoxycarbonyl group can be hydrolyzed under acidic conditions, exposing an active amine that can participate in further biochemical reactions. This mechanism enables the compound to act as a chiral auxiliary in asymmetric synthesis and as a probe in drug discovery.
1. Enzyme Interaction Studies
The compound has been utilized in research to study enzyme mechanisms due to its ability to mimic substrates or inhibitors. Its structural features allow it to fit into active sites of various enzymes, thereby modulating their activity.
2. Pharmaceutical Development
As a precursor in the synthesis of pharmaceutical agents, this compound plays a role in developing drugs targeting specific biological pathways. Its unique properties enable the creation of novel compounds with potential therapeutic effects.
Research Findings
Recent studies have highlighted the compound's effectiveness in various biological assays:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Demonstrated potential as an inhibitor for specific enzymes involved in metabolic pathways. |
| Drug Design | Used as a scaffold for synthesizing new drug candidates with enhanced bioactivity. |
| Metabolomics | Integrated into metabolomic studies to identify biomarkers for diseases, showcasing its versatility in biological research. |
Case Study 1: Enzyme Mechanism Exploration
A study investigated the interaction of this compound with a key enzyme involved in metabolic regulation. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent.
Case Study 2: Drug Development
In another case study focused on drug development, researchers synthesized derivatives of this compound to enhance its pharmacological properties. The modified compounds exhibited improved binding affinity and selectivity towards their target receptors compared to the parent compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3R,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid, and how can its stereochemical purity be ensured?
- Methodology :
- Esterification : React the parent carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux .
- Protection Strategy : Use Boc anhydride (di-tert-butyl dicarbonate) with a base like triethylamine or DMAP in dichloromethane at 0–20°C to introduce the Boc group while preserving stereochemistry .
- Chiral Resolution : Chiral HPLC or enzymatic resolution may refine enantiomeric excess. X-ray crystallography or NOE NMR experiments confirm the (3R,5R) configuration .
Q. How is this compound characterized to verify structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : and NMR confirm substituent positions and Boc-group integrity (e.g., tert-butyl protons at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected: ~257.3 g/mol for C₁₂H₂₁NO₄).
- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% by area normalization) .
Q. What are the recommended storage conditions and handling precautions?
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent Boc-group hydrolysis .
- Safety : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335). Refer to SDS for emergency measures .
Advanced Research Questions
Q. How does the Boc group influence the compound’s stability under acidic or basic conditions?
- Stability Profile :
- Acidic Conditions : Boc deprotection occurs rapidly with TFA or HCl in dioxane, yielding the free amine. Avoid prolonged exposure to pH < 4 .
- Basic Conditions : Stable in mild bases (pH 7–9), but strong bases (e.g., NaOH) may hydrolyze the ester. Monitor via TLC or LC-MS .
- Data Contradictions : Some protocols use Boc protection in basic media, but notes potential side reactions with DMAP; optimize conditions case-by-case.
Q. What role does this compound play in peptidomimetic or protease inhibitor design?
- Applications :
- Scaffold for Drug Discovery : The pyrrolidine core mimics proline in peptide backbones, enabling rigid conformational control. The carboxylic acid facilitates coupling to other residues .
- Case Study : Piperidine analogs (e.g., CAS 877399-51-4) are intermediates in kinase inhibitors, suggesting similar utility for this compound in targeting enzymatic active sites .
Q. How can researchers address low yields in large-scale synthesis?
- Optimization Strategies :
- Catalysis : Switch from DMAP to N-methylimidazole for Boc protection to reduce side products .
- Solvent Effects : Use THF instead of DCM for better solubility of intermediates.
- Workflow : Implement flow chemistry for continuous Boc introduction and purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
